molecular formula C19H21NO2 B1307365 Ethyl 1-benzhydrylazetidine-3-carboxylate CAS No. 887591-82-4

Ethyl 1-benzhydrylazetidine-3-carboxylate

Cat. No.: B1307365
CAS No.: 887591-82-4
M. Wt: 295.4 g/mol
InChI Key: BSXVAZZGSMOSNR-UHFFFAOYSA-N
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Description

Ethyl 1-benzhydrylazetidine-3-carboxylate is a chemical compound with the molecular formula C19H21NO2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an ethyl ester group, a benzhydryl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidine ring with a benzhydryl halide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group or the ethyl ester group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzhydryl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with different substituents replacing the benzhydryl or ethyl ester groups.

Scientific Research Applications

Ethyl 1-benzhydrylazetidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 1-benzhydrylazetidine-3-carboxylate involves its interaction with specific molecular targets. The benzhydryl group and the azetidine ring are key structural features that enable the compound to bind to certain enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 1-benzhydrylazetidine-3-carboxylate can be compared with other azetidine derivatives and benzhydryl-containing compounds:

    Similar Compounds: Ethyl 3-azidoazetidine-3-carboxylate, Benzhydrylazetidine, Ethyl 1-benzhydrylazetidine-2-carboxylate.

    Uniqueness: The presence of both the benzhydryl group and the azetidine ring in this compound makes it unique. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

This compound is a compound of significant interest in various fields of research due to its unique structural features and potential applications. Ongoing studies aim to further elucidate its properties and expand its applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 1-benzhydrylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVAZZGSMOSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391219
Record name Ethyl 1-benzhydrylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-82-4
Record name Ethyl 1-benzhydrylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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